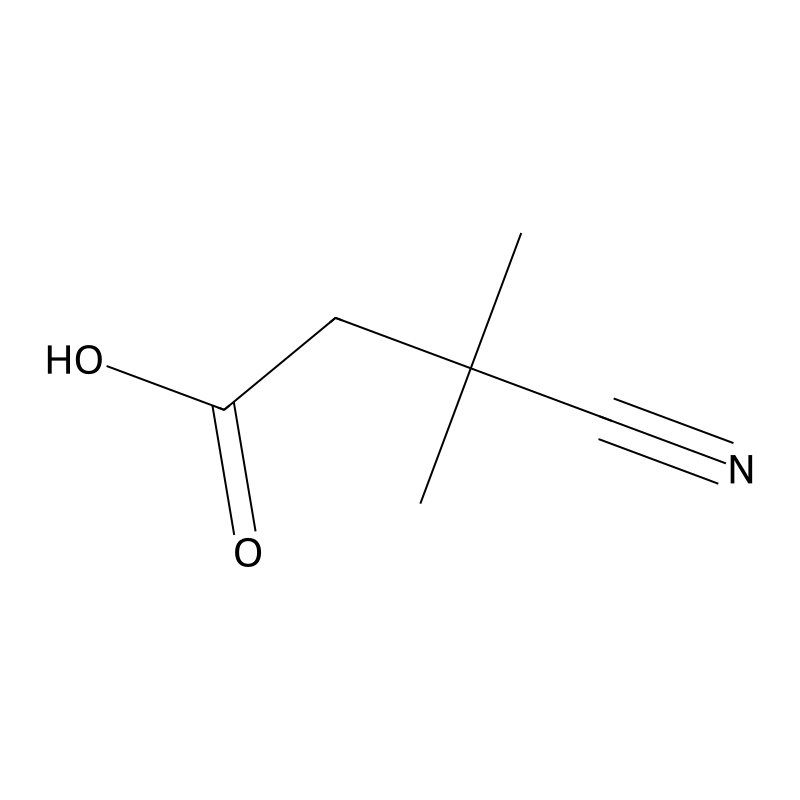3-Cyano-3,3-dimethylpropanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Also, there’s a method for profiling short chain fatty acids (SCFAs) in mammalian feces using the Agilent 5977B GC/MSD equipped with an Agilent 7890B GC and an Agilent 7693A autosampler . This method was developed for C1 to C7 (formic to heptanoic) acids, and more than seven SCFAs were successfully identified and quantified from mammalian feces samples by GC/MS .
3-Cyano-3,3-dimethylpropanoic acid is an organic compound with the molecular formula C₆H₉NO₂. It features a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a dimethylpropane backbone. This compound is notable for its structural characteristics, which allow it to participate in various
- Skin and eye irritation: Carboxylic acids can cause irritation upon contact.
- Corrosivity: Concentrated solutions could be corrosive.
- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the cyano group into an amine group. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
- Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles like amines or alcohols.
Major Products Formed- From Oxidation: Carboxylic acids or ketones.
- From Reduction: Amines.
- From Substitution: Various substituted derivatives depending on the nucleophile used.
The biological activity of 3-cyano-3,3-dimethylpropanoic acid has been explored in various contexts, particularly in medicinal chemistry. The compound can serve as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its functional groups enable interactions with biological targets, potentially affecting enzyme activity and receptor binding.
Several methods exist for synthesizing 3-cyano-3,3-dimethylpropanoic acid:
- Reaction with Cyanogen Bromide: One common method involves reacting 2,2-dimethylpropanoic acid with cyanogen bromide under basic conditions:
- Hydrolysis of Nitriles: Another approach is the hydrolysis of 3-cyano-2,2-dimethylpropionitrile in the presence of a strong acid or base.
Industrial Production Methods
In industrial settings, optimized reaction conditions are crucial for high yield and purity. The choice of reagents, catalysts, and reaction conditions significantly impacts production efficiency.
3-Cyano-3,3-dimethylpropanoic acid has diverse applications across different fields:
- Chemistry: Utilized as a building block in organic synthesis for creating more complex molecules.
- Biology: Employed in synthesizing biologically active compounds.
- Medicine: Acts as an intermediate in drug synthesis.
- Industry: Used in producing specialty chemicals and materials.
The interaction studies of 3-cyano-3,3-dimethylpropanoic acid focus on its ability to engage with various molecular targets. Its cyano group can participate in nucleophilic or electrophilic reactions, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions. These properties are critical for its role in biological systems and chemical synthesis.
Several compounds share structural similarities with 3-cyano-3,3-dimethylpropanoic acid:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 2-Cyano-2-methylpropanoic acid | Similar structure but with one less methyl group | 0.95 |
| 3-Cyano-2,2-dimethylbutanoic acid | Similar structure but with an additional carbon | 0.76 |
| 4-Cyanobutyric acid | Contains a cyano group but different backbone | 0.71 |
| Trans-4-cyanocyclohexanecarboxylic acid | Cyano group present but different cyclic structure | 0.74 |
Uniqueness
The uniqueness of 3-cyano-3,3-dimethylpropanoic acid lies in its specific combination of functional groups and its capacity to undergo a wide range of
XLogP3
GHS Hazard Statements
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








